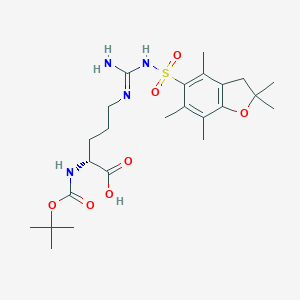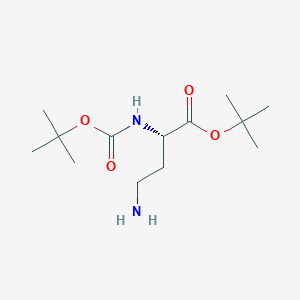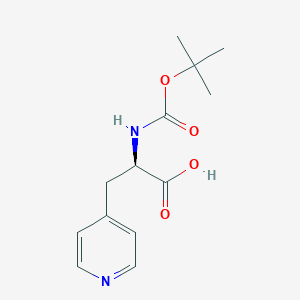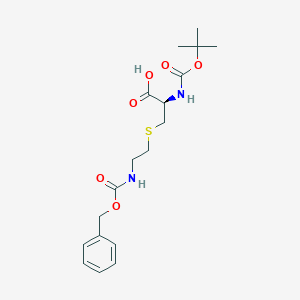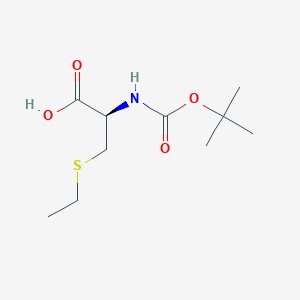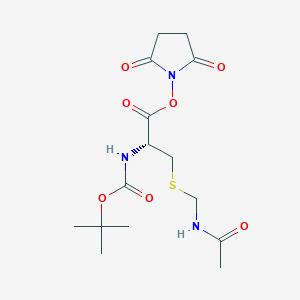
9-((tert-Butoxycarbonyl)amino)nonanoic acid
Overview
Description
9-((tert-Butoxycarbonyl)amino)nonanoic acid, also known as Boc-9-Aminononanoic Acid, is an organic compound with the molecular formula C14H27NO4 . It has a molecular weight of 273.37 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of 9-((tert-butoxycarbonyl)amino)nonanoic acid involves the use of N-ethyl-N,N-diisopropylamine and HATU in N,N-dimethyl-formamide . The reaction is carried out for 0.25 hours .Molecular Structure Analysis
The InChI code for 9-((tert-Butoxycarbonyl)amino)nonanoic acid is 1S/C14H27NO4/c1-14(2,3)19-13(18)15-11-9-7-5-4-6-8-10-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17) . The InChI key is QCCWTNAQYOOPQP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
9-((tert-Butoxycarbonyl)amino)nonanoic acid is a solid at room temperature . It has a molecular weight of 273.37 . The compound should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Peptide Synthesis
Boc-9-Anc-OH is widely used in peptide synthesis as a protective group for amino acids. The tert-butyloxycarbonyl (Boc) group protects the amine moiety during the synthesis process, preventing unwanted reactions and ensuring the correct sequence of amino acids is assembled . This compound is particularly valuable because it is stable under a variety of conditions and can be removed selectively without affecting other protected groups.
Medicinal Chemistry
In medicinal chemistry, Boc-9-Anc-OH serves as a building block for the synthesis of various pharmaceutical compounds. Its protected amine group allows for the stepwise construction of complex molecules, which is essential for the development of new drugs with specific biological activities .
Material Science
The tert-butyloxycarbonyl group of Boc-9-Anc-OH is utilized in material science for the modification of surfaces and the creation of specialized polymers. These materials have applications in biotechnology, such as in the development of biocompatible coatings .
Organic Cocrystals
Boc-9-Anc-OH is used in the formation of organic cocrystals. These cocrystals exhibit unique properties that are not simply a combination of their components, such as enhanced charge transport or nonlinear optical properties. This makes them suitable for applications in electronics and photonics .
Ionic Liquids
The compound is involved in the preparation of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These ionic liquids have potential applications in organic synthesis, including peptide bond formation, due to their unique solubility properties and chemical stability .
Environmental Chemistry
In environmental chemistry, Boc-9-Anc-OH can be used to create non-toxic, stable compounds that are environmentally friendly. These compounds can be applied in various green chemistry applications, such as safer solvents and reagents .
Safety and Hazards
properties
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonylamino]nonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-14(2,3)19-13(18)15-11-9-7-5-4-6-8-10-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCWTNAQYOOPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400227 | |
| Record name | 9-[(tert-Butoxycarbonyl)amino]nonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-((tert-Butoxycarbonyl)amino)nonanoic acid | |
CAS RN |
173435-78-4 | |
| Record name | 9-[(tert-Butoxycarbonyl)amino]nonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-{[(tert-butoxy)carbonyl]amino}nonanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



